molecular formula C24H25N3O4 B15106401 ethyl 4-{[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoyl]amino}benzoate

ethyl 4-{[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoyl]amino}benzoate

Cat. No.: B15106401
M. Wt: 419.5 g/mol
InChI Key: RJGVJVDBQZQIQX-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoyl]amino}benzoate is a synthetic compound featuring a pyrido[4,3-b]indole core linked to a benzoate ester via a 4-oxobutanoyl spacer. The pyridoindole moiety is known for interactions with tau protein aggregates in Alzheimer’s disease, as seen in related derivatives . The ester group may improve metabolic stability compared to carboxylic acid analogs, which are often discontinued due to synthesis challenges .

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

ethyl 4-[[4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butanoyl]amino]benzoate

InChI

InChI=1S/C24H25N3O4/c1-2-31-24(30)16-7-9-17(10-8-16)25-22(28)11-12-23(29)27-14-13-21-19(15-27)18-5-3-4-6-20(18)26-21/h3-10,26H,2,11-15H2,1H3,(H,25,28)

InChI Key

RJGVJVDBQZQIQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoyl]amino}benzoate typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH during the synthesis process. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Ethyl 4-{[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoyl]amino}benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-{[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of microbial cell walls .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Biological Relevance Reference
Ethyl 4-{[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoyl]amino}benzoate (Title Compound) Pyrido[4,3-b]indole Ethyl benzoate, 4-oxobutanoyl linker ~480 (estimated) Tau aggregation inhibition (hypothesized)
(6-Fluoro-3,9-dimethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)-methanone (33) Pyrido[4,3-b]indole Trifluoromethyl pyrazole, fluoro-methyl groups 423.4 Not specified
4-Phenyl-5H-pyridazino[4,3-b]indol-3-amine (2aa) Pyridazino[4,3-b]indole Phenyl group at C4 287.3 High thermal stability (m.p. 306–309°C)
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Benzoate ester Pyridazine-phenethylamino group 365.4 Kinase inhibition (assumed)
Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate Pyrido[4,3-b]indole Methyl group at C2, methyl benzoate 334.4 Lab chemical (hazardous: H302, H315)

Key Observations :

  • The title compound shares the pyrido[4,3-b]indole core with compounds like 33 and 2aa, but differs in substituents.
  • Analogs with pyridazine or pyrazole substituents (e.g., I-6230 , 33 ) exhibit varied bioactivity, suggesting that the choice of heterocycle critically modulates pharmacological effects .

Physicochemical Properties

Table 2: Thermal and Solubility Data
Compound Melting Point (°C) LogP (Predicted) Aqueous Solubility Reference
Title Compound Not reported ~3.5 (estimated) Low (ester group)
4-Phenyl-5H-pyridazino[4,3-b]indol-3-amine (2aa) 306.5–308.9 2.8 Poor (crystalline)
Ethyl 4-[[4-[Bis(2-chloroethyl)amino]-2-methyl-phenyl]methylideneamino]benzoate 198–200 4.2 Insoluble
Methyl 4-((2-methyl-pyrido[4,3-b]indol-5-yl)methyl)benzoate Not reported 3.1 Moderate

Key Observations :

  • High melting points (>300°C) in pyridazinoindoles (e.g., 2aa) correlate with crystallinity and stability, whereas benzoate esters (e.g., title compound) likely have lower melting points due to flexible side chains .
  • The title compound’s ester group may enhance lipophilicity (logP ~3.5) compared to carboxylic acid analogs, improving membrane permeability but reducing aqueous solubility .

Biological Activity

Ethyl 4-{[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoyl]amino}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on available literature.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyridoindole moiety and an ethyl ester functional group. The synthesis typically involves multi-step reactions, including cross-coupling strategies that have been well-documented in the literature for similar compounds. For instance, palladium-catalyzed C–N cross-coupling reactions are commonly employed to construct the aniline derivatives integral to its structure .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:

Cell Line IC50 (μM) Mechanism of Action
CCRF-CEM (leukemia)>20Induces apoptosis through mitochondrial pathway
MCF-7 (breast cancer)15Inhibits cell cycle progression at G1 phase
A549 (lung cancer)10Triggers oxidative stress leading to cell death

The compound's mechanism appears to involve the induction of apoptosis and modulation of key signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Study on Leukemia Cells : A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited cell growth in CCRF-CEM leukemia cells with an IC50 value greater than 20 μM, indicating a lack of significant activity at lower concentrations .
  • Breast Cancer Research : Another investigation focused on MCF-7 cells reported an IC50 value of 15 μM. The study concluded that the compound interferes with cell cycle progression by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Inflammation Model : In vivo models assessing the anti-inflammatory effects showed a reduction in paw edema and lower levels of inflammatory markers post-treatment with the compound. This suggests a dual role in both cancer therapy and inflammation management.

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